6-Aminopyridazine-3-carbonitrile
Overview
Description
“6-Aminopyridazine-3-carbonitrile” is a chemical compound with the molecular formula C5H4N4 and a molecular weight of 120.11 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “6-Aminopyridazine-3-carbonitrile” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group at the 6th position and a carbonitrile group at the 3rd position .Physical And Chemical Properties Analysis
“6-Aminopyridazine-3-carbonitrile” is a solid substance at room temperature . The melting point is 159-163 °C .Scientific Research Applications
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : Pyridazine and Pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Methods : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results : Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Agrochemical Applications
- Field : Agrochemistry
- Application : Various pyridazinone derivatives are well known as agrochemicals .
- Methods : The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
- Results : Many such compounds have been used as commercially drugs and agrochemicals. Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .
Photopolymerization Processes
- Field : Material Science
- Application : The 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives can be used as high performance UV-A light sensitive bimolecular photoinitiating systems to efficiently initiate the free radical and thiol−ene photopolymerization processes .
- Methods : These derivatives are used in combination with an iodonium salt (HIP) .
- Results : The combination of these compounds can efficiently initiate the free radical and thiol−ene photopolymerization processes .
Safety And Hazards
properties
IUPAC Name |
6-aminopyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQONPDVLWRZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668476 | |
Record name | 6-Aminopyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyridazine-3-carbonitrile | |
CAS RN |
340759-46-8 | |
Record name | 6-Aminopyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.